

identifying and minimizing solvent impurities in Chloroform-d

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Compound of Interest

Compound Name: Chloroform-d

Cat. No.: B032938

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Technical Support Center: Chloroform-d (CDCl₃)

Welcome to the technical support center for **Chloroform-d** (CDCl₃). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize solvent impurities in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in **Chloroform-d**?

A1: The most common impurities in **Chloroform-d** include:

- Residual non-deuterated chloroform (CHCl₃): Commercial **Chloroform-d** typically contains a small amount (≤0.2%) of non-deuterated chloroform.[\[1\]](#)
- Water (H₂O/HDO): Due to the hygroscopic nature of many deuterated solvents, water is a frequent contaminant absorbed from the atmosphere or glassware.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Acidic Impurities (DCI, HCl, Phosgene): **Chloroform-d** can decompose over time, especially when exposed to light and oxygen, forming hydrochloric acid (or deuterium chloride) and highly reactive phosgene.[\[1\]](#)[\[5\]](#)
- Stabilizers: To inhibit the formation of acidic impurities, stabilizers are often added. These can include silver foil, which acts as a radical scavenger, or organic stabilizers like amylene

or ethanol in non-NMR grade chloroform.[1][2][5][6]

- Other Laboratory Solvents: Cross-contamination from other common laboratory solvents (e.g., acetone, methanol, ethyl acetate) can occur during sample preparation.[7]

Q2: I see a singlet peak at ~7.26 ppm in my ^1H NMR spectrum. What is it?

A2: This singlet at approximately 7.26 ppm is the residual peak of non-deuterated chloroform (CHCl_3) present in the **Chloroform-d** solvent.[1] While it is an impurity, it is often used as a convenient internal chemical shift reference.

Q3: My sample appears to be degrading over time in the NMR tube. What could be the cause?

A3: Sample degradation in **Chloroform-d** is often caused by acidic impurities like deuterium chloride (DCI), hydrochloric acid (HCl), and phosgene.[5] These are formed from the decomposition of the solvent upon exposure to oxygen and light.[5] For sensitive samples like peptides, unsaturated fatty acids, or vitamins, these impurities can lead to signal shifts, attenuation of signals, or the appearance of new signals from reaction products.[5]

Q4: How should I properly store **Chloroform-d** to minimize the formation of impurities?

A4: To maximize shelf life and prevent decomposition, unopened bottles of **Chloroform-d** should be stored refrigerated (between $+2^\circ\text{C}$ and $+8^\circ\text{C}$) and protected from light by using the provided amber bottles.[2][4][6][8] It is also beneficial to maintain an inert atmosphere (argon or nitrogen) in the bottle once opened.[6]

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter.

Issue 1: Identifying Unknown Peaks in Your ^1H NMR Spectrum

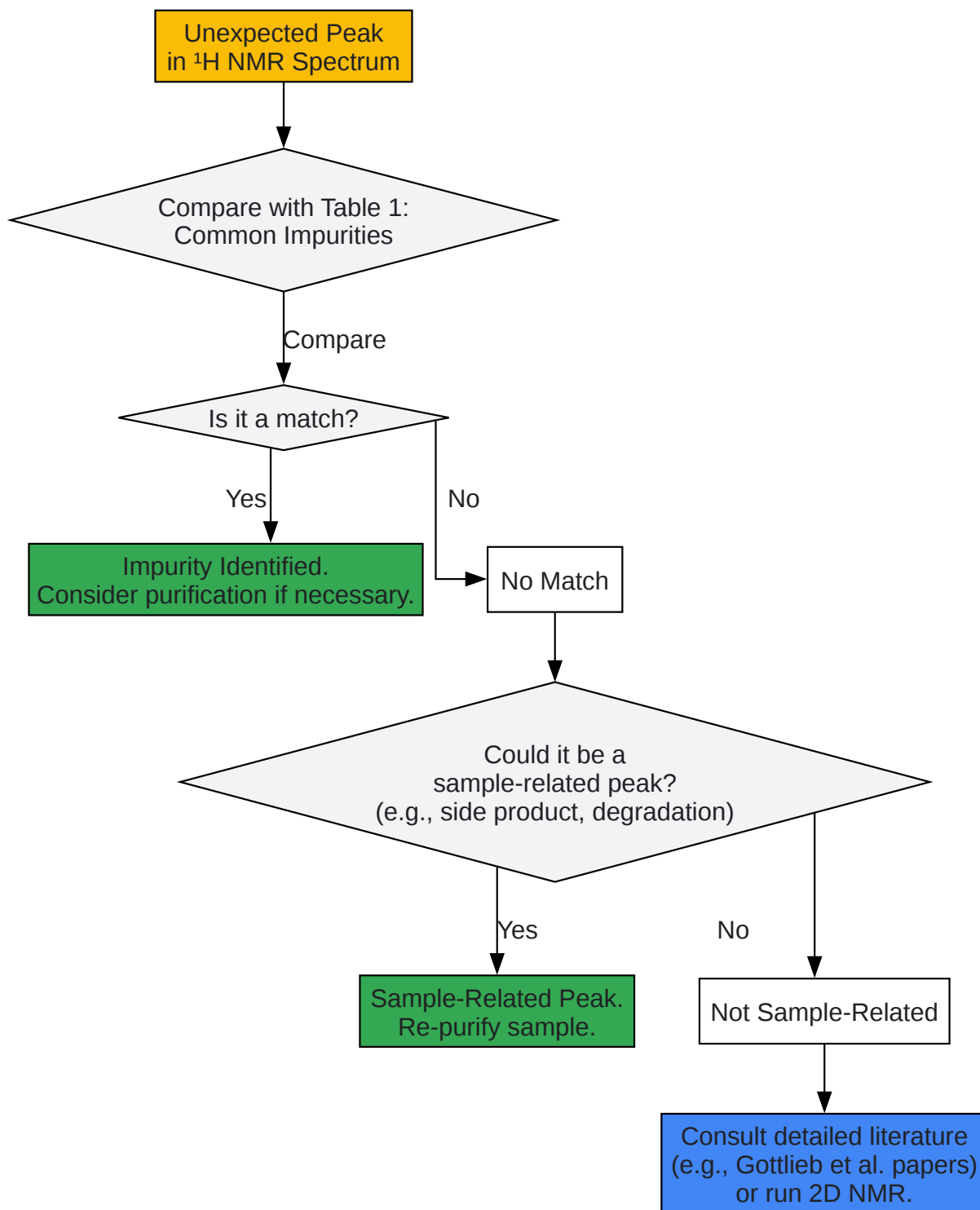
If you observe unexpected peaks in your spectrum, the following table and workflow can help in their identification.

Table 1: ^1H NMR Chemical Shifts of Common Impurities in **Chloroform-d**

Impurity	Chemical Shift (ppm)	Multiplicity	Notes
Residual Chloroform (CHCl ₃)	7.26	s	Often used as a chemical shift reference. [1]
Water (H ₂ O)	~1.56	br s	Chemical shift is temperature-dependent and can be shifted by hydrogen bonding with the analyte. [7]
Acetone	2.17	s	A common contaminant from cleaning glassware. [7]
Methanol	3.49 (CH ₃), 1.09 (OH)	s, br s	Can be present as a stabilizer in non-NMR grade chloroform. [9]
Ethanol	3.72 (CH ₂), 1.25 (CH ₃)	q, t	
Diethyl Ether	3.48 (CH ₂), 1.21 (CH ₃)	q, t	
Dichloromethane	5.30	s	
n-Hexane	1.25, 0.88	m, t	
Toluene	7.27-7.17 (Ar-H), 2.36 (CH ₃)	m, s	Common contaminant from ground glass joints. [4]
Silicone Grease	~0.0	br s	

Note: Chemical shifts can vary slightly based on concentration, temperature, and the specific analyte. An extensive list of impurities can be found in publications by Gottlieb, H. E., et al.[\[7\]](#)
[\[10\]](#)

Troubleshooting Workflow for Unexpected Peaks

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Caption: A flowchart to troubleshoot the source of unexpected NMR peaks.

Issue 2: Minimizing Water Contamination

Water is a persistent impurity. Follow these steps to minimize its presence.

Experimental Protocol: Minimizing Water Contamination

- **Glassware Preparation:** Dry all glassware, including NMR tubes and pipettes, in an oven at $>120^{\circ}\text{C}$ overnight and cool them in a desiccator immediately before use.[\[2\]](#)
- **Handling Environment:** Whenever possible, handle the **Chloroform-d** and prepare your sample in a dry atmosphere, such as a glove box or under a stream of inert gas (nitrogen or argon).[\[2\]](#)
- **Use of Single-Use Ampoules:** For highly moisture-sensitive experiments, consider using single-use, break-seal ampoules of **Chloroform-d**.[\[3\]](#)
- **Drying Agents:** For less sensitive applications, you can store opened bottles of **Chloroform-d** over 5Å molecular sieves to remove excess water.[\[6\]](#) Allow the solvent to stand overnight before use.[\[6\]](#) Note that small particles from the sieves may need to be filtered out.[\[6\]](#)

Issue 3: Removing Acidic Impurities for Sensitive Samples

For acid-sensitive analytes, purifying **Chloroform-d** immediately before use is critical.

Experimental Protocol: Neutralizing and Drying Acidic **Chloroform-d**

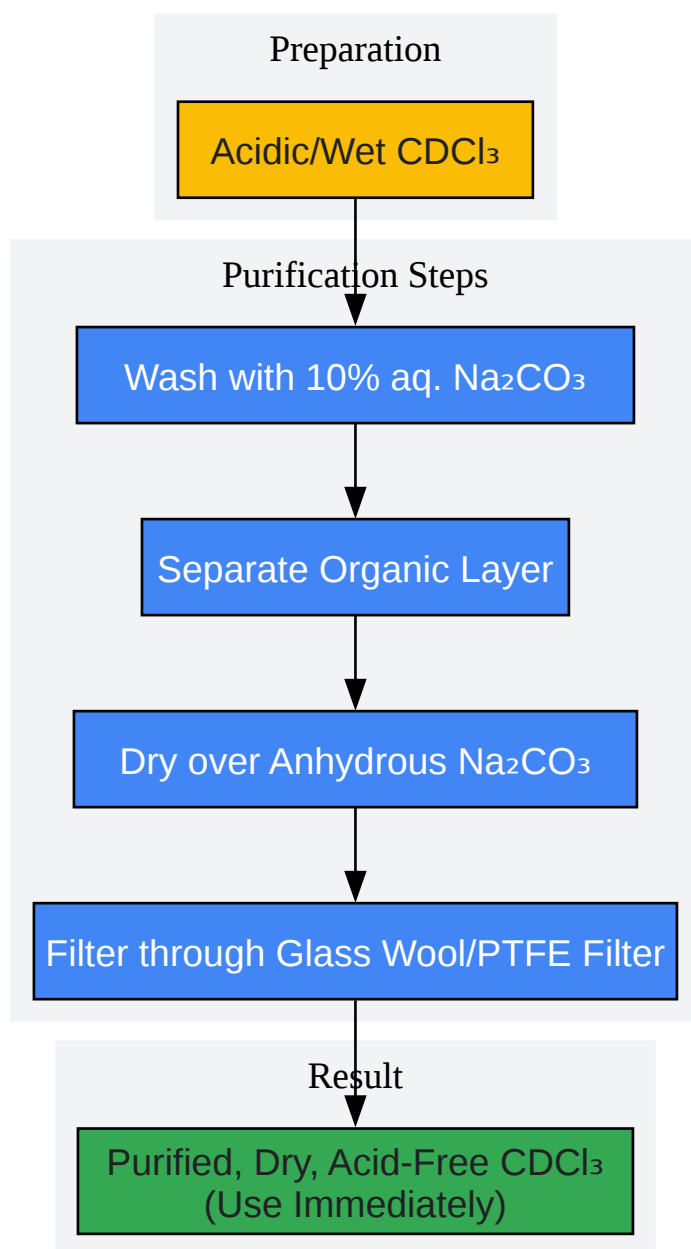
This protocol should be performed in a fume hood with appropriate personal protective equipment.

- **Washing:** Vigorously shake or stir your required volume of **Chloroform-d** with a 10% (w/v) aqueous sodium carbonate (Na_2CO_3) solution for 5-10 minutes. A volume ratio of approximately 7 parts **Chloroform-d** to 3 parts Na_2CO_3 solution is effective.[\[5\]](#)
- **Phase Separation:** Allow the layers to separate. The denser **Chloroform-d** will be the bottom layer. Carefully separate the **Chloroform-d** layer using a separatory funnel or a pipette for

smaller volumes.^[5]

- Drying: Transfer the collected **Chloroform-d** to a clean, dry flask containing oven-dried, anhydrous sodium carbonate or magnesium sulfate (MgSO_4) to remove residual water.^{[5][9]} Swirl and let it stand for at least two hours, or preferably overnight.^[5]
- Filtration: Immediately before use, filter the purified **Chloroform-d** through a pipette containing a small plug of glass wool or by using a PTFE syringe filter to remove the drying agent.^{[5][6]}
- Immediate Use: Use the purified solvent as soon as possible, as decomposition can re-occur.^[6]

Workflow for **Chloroform-d** Purification

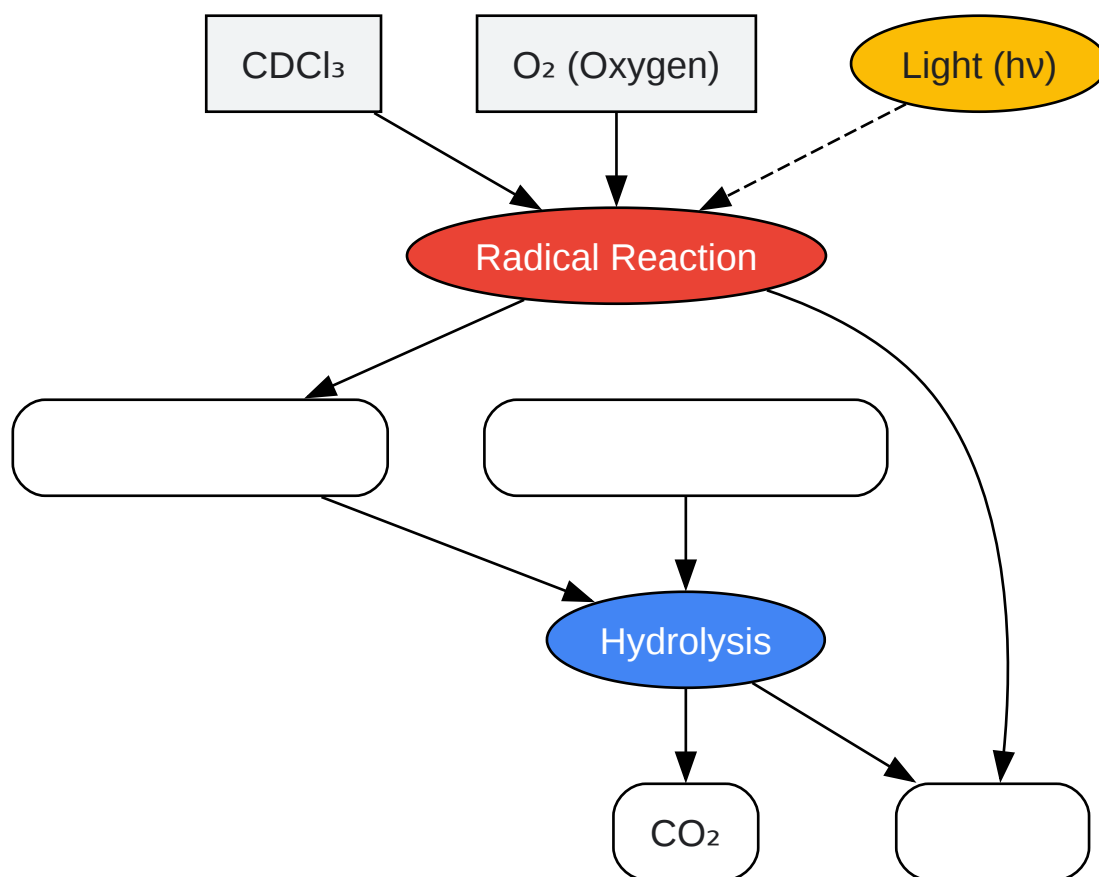


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Caption: An experimental workflow for the purification of **Chloroform-d**.

Chloroform-d Decomposition Pathway

Understanding how impurities form can aid in their prevention. Chloroform reacts with oxygen in a light-accelerated radical reaction.



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Caption: The photochemical decomposition pathway of **Chloroform-d**.^{[1][5]}

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